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Compound of Interest

Compound Name: Pencitabine

Cat. No.: B11935330 Get Quote

A Note on "Pencitabine": The term "Pencitabine" is not a recognized standard chemical

name. It is likely a conflation of two distinct therapeutic agents: Penciclovir, an antiviral

medication, and Gemcitabine, an antineoplastic agent. This guide provides a comprehensive

overview of the physicochemical properties of both compounds to address the probable intent

of the query and to provide valuable data for researchers, scientists, and drug development

professionals.

Penciclovir
Penciclovir is a synthetic acyclic guanine derivative used in the topical treatment of infections

caused by the herpes simplex virus (HSV).[1] It is the active metabolite of the oral prodrug

famciclovir.[2]

Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of Penciclovir.
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Property Value Source(s)

Molecular Formula C₁₀H₁₅N₅O₃ [1]

Molecular Weight 253.26 g/mol [1][3]

Melting Point 275-277 °C [4][5][6][7]

Water Solubility 1.7 mg/mL (at 20°C, pH 7) [1][3][4][5]

7.45 mg/mL [2]

10.0 mg/mL (in aqueous buffer,

pH 2)
[1][4]

Solubility in other solvents Methanol: 0.2 mg/mL (at 20°C) [1][4]

Propylene Glycol: 1.3 mg/mL

(at 20°C)
[1][4]

DMSO: 25 mg/mL [8]

pKa (Strongest Acidic) 12 [2]

pKa (Strongest Basic) 2.88 [2]

LogP (n-octanol/water) -0.86 [2]

-1.62 (at pH 7.5) [1][4]

Appearance White to pale yellow solid [1][4]

Mechanism of Action: Viral DNA Synthesis Inhibition
Penciclovir is a prodrug that, in its initial form, is inactive.[9] Its antiviral activity is dependent on

its conversion to the active triphosphate form within virus-infected cells. This process is initiated

by a viral-specific enzyme, thymidine kinase, which phosphorylates penciclovir to penciclovir

monophosphate.[2][9] Cellular kinases then further phosphorylate the monophosphate to the

active penciclovir triphosphate.[2][9][10]

Penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, competing

with the natural substrate, deoxyguanosine triphosphate.[2][10] This inhibition selectively halts

the synthesis of viral DNA and, consequently, viral replication.[1] A key feature of penciclovir
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triphosphate is its long intracellular half-life in infected cells, which contributes to its prolonged

antiviral effect.[11]
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Penciclovir's mechanism of action within a herpes virus-infected cell.

Gemcitabine
Gemcitabine is a nucleoside analog of deoxycytidine used in the treatment of various cancers,

including pancreatic, non-small cell lung, breast, and ovarian cancers.[12][13] It functions as an

antimetabolite, interfering with DNA synthesis and inducing apoptosis in cancer cells.[12][14]

Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of Gemcitabine.
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Property Value Source(s)

Molecular Formula C₉H₁₁F₂N₃O₄ [15]

Molecular Weight 263.20 g/mol [16]

Melting Point 168.64 °C [14]

287-292 °C (hydrochloride salt,

with decomposition)
[16][17]

Water Solubility 19 mg/mL (at 25°C) [18]

70.2 mg/mL (hydrochloride

salt)
[19]

Soluble [17][20]

Solubility in other solvents DMSO: 5 mg/mL [21]

Ethanol: 0.25 mg/mL [21]

Dimethyl formamide: 0.1

mg/mL
[21]

Slightly soluble in methanol [17][20]

Practically insoluble in ethanol

and polar organic solvents
[19][20]

pKa (Strongest Acidic) 11.52 [12]

pKa (Strongest Basic) 3.65 [12]

LogP (n-octanol/water) -1.5 (Chemaxon) [2]

Appearance White to off-white solid [20]

Mechanism of Action: Disruption of DNA Synthesis and
Apoptosis Induction
Gemcitabine is a prodrug that requires intracellular activation.[12] It is transported into the cell

by nucleoside transporters.[13] Once inside, it is phosphorylated by deoxycytidine kinase to its

monophosphate form (dFdCMP).[12][13][22] This is the rate-limiting step in its metabolism.[23]
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Subsequently, other cellular kinases convert dFdCMP to the active diphosphate (dFdCDP) and

triphosphate (dFdCTP) metabolites.[12][22]

The cytotoxic effects of gemcitabine are mediated through two primary mechanisms:

Incorporation into DNA: Gemcitabine triphosphate (dFdCTP) competes with the natural

deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during the

S-phase of the cell cycle.[12][22] This incorporation leads to "masked chain termination,"

where only one additional nucleotide can be added before DNA synthesis is halted.[13] The

presence of gemcitabine in the DNA makes it resistant to repair by proofreading enzymes,

leading to irreparable damage.

Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) is a potent

inhibitor of ribonucleotide reductase, the enzyme responsible for producing the

deoxynucleoside triphosphates required for DNA synthesis.[12] This inhibition reduces the

intracellular pool of dCTP, thereby decreasing competition for dFdCTP and enhancing its

incorporation into DNA.[12]

The culmination of these actions is the induction of apoptosis, or programmed cell death, in the

cancer cells.[22]
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Gemcitabine's mechanism of action, leading to the disruption of DNA synthesis and apoptosis.
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Experimental Protocols
The following are generalized protocols for the determination of key physicochemical

properties. Researchers should consult specific pharmacopeial monographs and internal

standard operating procedures for detailed, validated methods.

Determination of Aqueous Solubility (Shake-Flask
Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[17]

Preparation: An excess amount of the solid compound is added to a known volume of the

aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed container.

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a

prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The presence of

undissolved solid should be confirmed.[13]

Phase Separation: The suspension is filtered or centrifuged to separate the saturated

solution from the undissolved solid.

Quantification: The concentration of the dissolved compound in the clear supernatant or

filtrate is determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A calibration curve

with known concentrations of the compound is used for accurate quantification.

Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of a substance.[6][12]

Sample Preparation: A solution of the compound is prepared at a known concentration (e.g.,

1 mM) in a suitable solvent, often with an inert electrolyte like potassium chloride to maintain

constant ionic strength.[12]

Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH

electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved

carbon dioxide.[12]
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Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is

added incrementally to the sample solution.[12] The pH of the solution is recorded after each

addition.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the inflection point of the curve, which corresponds to

the half-equivalence point where the concentrations of the protonated and deprotonated

species are equal.[12]

Determination of LogP (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the n-

octanol/water partition coefficient (LogP).[14]

Phase Preparation: n-Octanol and an aqueous buffer (typically at a pH where the compound

is in its neutral form) are mutually saturated by shaking them together for 24 hours, followed

by separation of the two phases.

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the

one in which it is more soluble). The two phases are then combined in a sealed container

and shaken vigorously until equilibrium is reached.

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol

and aqueous layers.

Quantification: The concentration of the compound in each phase is determined using a

suitable analytical technique (e.g., HPLC-UV).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-

10 logarithm of this ratio.

Determination of Melting Point (Capillary Method)
The melting point is determined as a range of temperatures from the initial collapse of the

material to the point where it becomes a clear liquid, as described in the United States

Pharmacopeia (USP) general chapter <741>.[1][2]
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Sample Preparation: A small amount of the finely powdered, dry substance is packed into a

capillary tube to a height of 2.5-3.5 mm.[2]

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a

heated block or oil bath with a calibrated thermometer or temperature sensor.

Heating: The temperature is raised at a controlled rate, typically 1°C per minute, starting from

a temperature about 5°C below the expected melting point.[2]

Observation: The temperatures at which the substance first begins to melt (onset point) and

when it becomes completely liquid (clear point) are recorded. This range is reported as the

melting point.[2]

Stability Testing
Stability studies are conducted to determine how the quality of a drug substance varies over

time under the influence of environmental factors such as temperature, humidity, and light.

These studies are guided by the International Council for Harmonisation of Technical

Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly Q1A.

Long-Term Stability Testing: The drug substance is stored under recommended storage

conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH) for a

minimum of 12 months.

Accelerated Stability Testing: To predict the long-term stability profile in a shorter time, the

drug substance is subjected to elevated stress conditions (e.g., 40°C ± 2°C / 75% RH ± 5%

RH) for a minimum of 6 months.

Testing Protocol: At specified time intervals, samples are withdrawn and tested for various

attributes, including appearance, assay of the active substance, and the presence of

degradation products. The testing should cover physical, chemical, biological, and

microbiological attributes as appropriate.

Data Evaluation: The data from these studies are used to establish a re-test period for the

drug substance and to recommend appropriate storage conditions.
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For Gemcitabine hydrochloride, reconstituted solutions are generally stable for 24 hours at

room temperature, and refrigeration should be avoided as it may cause crystallization. Diluted

solutions of Gemcitabine Accord have been shown to be physicochemically stable for extended

periods. The stability of Gemcitabine is pH-dependent, with maximum stability observed in the

pH range of 7-9.5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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